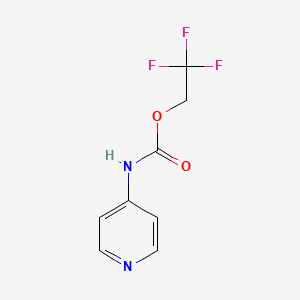

2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-pyridin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-1-3-12-4-2-6/h1-4H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKKWJBKQQNTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate

Introduction: Strategic Molecular Design in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "structure dictates function" has evolved to encompass a more nuanced understanding: a molecule's physicochemical properties are paramount to its ultimate biological efficacy and viability as a therapeutic agent. The compound this compound represents a confluence of strategic structural motifs aimed at optimizing these properties. The incorporation of a pyridine ring, a common heterocycle in pharmaceuticals, can enhance water solubility and provide a key point for hydrogen bonding interactions with biological targets.[1][2][3][4] The trifluoroethyl group is a bioisostere often employed to modulate metabolic stability, lipophilicity, and binding affinity.[5][6][7][8][9] The carbamate linkage provides a stable, yet potentially metabolically cleavable, connection between these two key fragments.

This guide provides a comprehensive framework for the characterization of the core . As direct experimental data for this specific molecule is not extensively published, we will focus on the established, validated methodologies for determining these critical parameters. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough physicochemical evaluation.

Molecular Structure and Predicted Drug-Likeness

A foundational step in the evaluation of any potential drug candidate is an in-silico assessment of its properties. This allows for an initial screen for potential liabilities before resource-intensive experimental work begins.

Chemical Structure:

A simplified representation of this compound

Lipinski's Rule of Five Analysis:

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule, particularly concerning its potential for oral bioavailability.[10][11][12][13] An orally active drug generally has no more than one violation of the following criteria:[11][13]

| Parameter | Predicted Value for this compound | Lipinski's Rule | Compliance |

| Molecular Weight | 234.18 g/mol | < 500 g/mol | Yes |

| LogP (calculated) | ~1.5 - 2.5 (estimated) | < 5 | Yes |

| Hydrogen Bond Donors | 1 (from the N-H of the carbamate) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2 oxygen atoms, 2 nitrogen atoms) | ≤ 10 | Yes |

Based on this preliminary analysis, this compound is predicted to have favorable drug-like properties and is unlikely to have issues with oral absorption.

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves the reaction of 4-aminopyridine with 2,2,2-trifluoroethyl chloroformate. This is a common method for the formation of carbamates.

Caption: Proposed synthetic route for this compound.

Physicochemical Profiling: Experimental Protocols

The following sections detail the experimental methodologies for determining the key .

Aqueous Solubility

Significance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[14] Poor solubility can lead to incomplete absorption from the gastrointestinal tract and may necessitate complex formulation strategies.

Experimental Protocol: Shake-Flask Method (OECD 105) [15][16][17]

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Further separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for HPLC-based LogP determination.

Data Presentation:

| Parameter | Value |

| Method | Reverse-Phase HPLC |

| log(k) | Experimental Result |

| LogP | Determined Value |

Ionization Constant (pKa)

Significance: The pKa of a molecule indicates the pH at which it exists as a 50:50 mixture of its ionized and non-ionized forms. [18][19][20]Since the ionization state of a drug affects its solubility, permeability, and interaction with its target, pKa is a critical parameter. [18][19][21][22]The pyridine nitrogen in this compound is basic and will have a corresponding pKa.

Experimental Protocol: Potentiometric Titration

This is a highly accurate method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Data Presentation:

| Parameter | Value |

| Method | Potentiometric Titration |

| pKa | Experimental Result |

Melting Point

Significance: The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound. It is also important for formulation development.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. [14][23][24][25][26] Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the solid compound (typically 1-5 mg) into a DSC pan and seal it.

-

Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

Data Analysis: The melting point is identified as the onset temperature of the endothermic peak on the resulting thermogram.

Caption: Workflow for melting point determination by DSC.

Data Presentation:

| Parameter | Value (°C) |

| Method | Differential Scanning Calorimetry (DSC) |

| Melting Point (Onset) | Experimental Result |

Thermal Stability

Significance: Assessing the thermal stability of a compound is crucial for determining appropriate storage and handling conditions and for predicting its shelf-life. [27][28][29][30][31] Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [32][33][34][35] Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed sample of the compound into a TGA pan.

-

Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Collection: Continuously monitor and record the mass of the sample as the temperature increases.

-

Data Analysis: The onset of mass loss in the TGA curve indicates the temperature at which the compound begins to decompose.

Caption: Workflow for thermal stability assessment by TGA.

Data Presentation:

| Parameter | Value (°C) |

| Method | Thermogravimetric Analysis (TGA) |

| Decomposition Onset Temperature | Experimental Result |

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a robust framework for the systematic evaluation of the . While specific experimental data for this molecule is not widely available, the established methodologies outlined herein offer a clear path for its comprehensive characterization. By determining its solubility, lipophilicity, ionization constant, melting point, and thermal stability, researchers can gain critical insights into its potential as a drug candidate. This information is essential for guiding further optimization, formulation development, and preclinical studies, ultimately contributing to the rational design of new and effective therapeutics.

References

-

Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

O'Lenick, T. (2008). Drug-likeness vs. Lipinski's Rule of Five. Cosmetics & Toiletries. [Link]

-

Lipinski's rule of five. (n.d.). In Grokipedia. Retrieved January 20, 2026, from [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 20, 2026, from [Link]

-

ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved January 20, 2026, from [Link]

-

ICH. (2003). Q1A(R2) Guideline. Retrieved January 20, 2026, from [Link]

-

Millennial Scientific. (2024, February 7). pKa, Ionizable Drugs, And Pharmaceutical Discovery. [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. [Link]

- Al-Hatamleh, M. A. I., & Al-Hatamleh, M. A. (2018). Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. Exosomes, 2018.

- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 393-409.

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. [Link]

-

Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

- Singh, I., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100934.

-

Lipinski rule of five. (2023, November 28). Lecture Notes. [Link]

-

Asghar, J. (2019, December 9). Concept of pKa and the Drug Ionization | General Pharmacology. [Link]

-

Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

-

Chemistry For Everyone. (2025, July 24). How Does DSC Measure The Melting Point (Tm) Of Polymers?. [Link]

-

GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances. [Link]

-

OECD. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]

-

GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2017). ACS Omega, 2(7), 3463-3473.

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

-

Thermogravimetric analysis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of O-Aryl Carbamates. [Link]

- Processes for producing aryl carbamates, isocynates and polyureas using diaryl carbonate. (2013).

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). RSC Medicinal Chemistry, 12(11), 1838-1856.

-

TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

-

Pyridine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives. (1988).

-

Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. (n.d.). Sciforum. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 12. grokipedia.com [grokipedia.com]

- 13. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 14. mt.com [mt.com]

- 15. filab.fr [filab.fr]

- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. millennialscientific.com [millennialscientific.com]

- 19. What is pKa and how is it used in drug development? [pion-inc.com]

- 20. youtube.com [youtube.com]

- 21. ijirss.com [ijirss.com]

- 22. acdlabs.com [acdlabs.com]

- 23. Differential scanning calorimetry [cureffi.org]

- 24. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 26. youtube.com [youtube.com]

- 27. scribd.com [scribd.com]

- 28. database.ich.org [database.ich.org]

- 29. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 30. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 31. snscourseware.org [snscourseware.org]

- 32. aurigaresearch.com [aurigaresearch.com]

- 33. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 34. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 35. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate

Abstract

The confluence of structurally significant moieties in a single small molecule presents both a challenge and an opportunity in drug discovery. 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate is a novel chemical entity whose mechanism of action remains uncharacterized. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its biological activity. We will deconstruct the molecule's key structural components—the carbamate core, the pyridinyl group, and the trifluoroethyl motif—to generate actionable hypotheses. Subsequently, a multi-phased experimental roadmap is detailed, spanning initial phenotypic screening and target identification to in-depth pathway analysis and preliminary in vivo validation. This document serves not as a static report, but as a dynamic playbook for researchers aiming to translate a chemical structure into a biological narrative, complete with detailed protocols, logical frameworks, and the rationale underpinning each experimental choice.

Introduction: Deconstructing the Molecule

The structure of this compound integrates three distinct chemical features, each with a rich history in medicinal chemistry. A logical starting point for investigating its mechanism is to appreciate the potential contribution of each component.

-

The Carbamate Core: The carbamate group is a versatile functional group in drug design. Structurally, it acts as a stable amide-ester hybrid that can serve as a peptide bond surrogate, enhancing cell permeability and proteolytic resistance.[1] Functionally, it is the cornerstone of many enzyme inhibitors, particularly those targeting serine hydrolases through a covalent carbamylation mechanism.

-

The Pyridin-4-yl Group: The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in thousands of bioactive compounds and numerous FDA-approved drugs.[2] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in various binding interactions. Pyridine-containing compounds exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects, often by targeting kinases and other enzymes.[2][3][4]

-

The 2,2,2-Trifluoroethyl Group: The incorporation of fluorine, particularly a trifluoromethyl or trifluoroethyl group, is a common strategy to enhance a drug's metabolic stability, binding affinity, and pharmacokinetic profile.[5][6] Fluorination can alter the acidity of nearby functional groups and influence molecular conformation, thereby fine-tuning the interaction with a biological target.[6]

Given this structural composite, we can formulate several primary hypotheses for the mechanism of action (MoA) of this compound:

-

Enzyme Inhibition: The compound acts as an inhibitor of a specific enzyme class, such as acetylcholinesterase or another serine hydrolase, via its carbamate moiety.

-

Kinase Modulation: The pyridinyl scaffold facilitates binding to the ATP pocket of a protein kinase, inhibiting its activity and disrupting downstream signaling.

-

Receptor Interaction: The molecule binds to a specific cell surface or nuclear receptor, acting as an agonist or antagonist.

This guide outlines the experimental strategy to systematically test these hypotheses.

A Phased Approach to MoA Elucidation

We propose a three-phase experimental workflow to comprehensively investigate the compound's mechanism of action. This workflow is designed to be logical and iterative, with the results of each phase informing the next.

Caption: A logical workflow for elucidating the mechanism of action.

Phase I: Initial Biological Characterization and Target Identification

The primary goal of this phase is to determine if the compound has a cellular effect and to identify its primary biological target(s).

Cellular Activity Screening: The MTT Assay

Before investigating specific targets, it is crucial to establish whether the compound exerts a biological effect at the cellular level. A cell viability assay is the foundational experiment. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for viability and proliferation.[7]

Experimental Protocol: MTT Cell Viability Assay [8][9]

-

Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

-

Formazan Formation: Incubate the plates for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[8]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Hypothetical MTT Assay Results

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Carcinoma | 12.8 |

| HCT116 | Colon Carcinoma | 8.1 |

| HEK293 | Normal Kidney | > 50 |

Causality: An IC₅₀ value significantly lower in cancer cells compared to normal cells (like HEK293) would suggest a potential therapeutic window and justify further investigation into an anti-cancer mechanism.

Hypothesis-Driven Target Screening

Based on the compound's structure, we can directly test our primary hypotheses using targeted screens.

A. Acetylcholinesterase (AChE) Inhibition Assay

To test the hypothesis that the carbamate moiety inhibits AChE, a classic Ellman's assay can be performed. This assay measures the activity of AChE by detecting the production of thiocholine when acetylthiocholine is hydrolyzed.

Experimental Protocol: AChE Inhibition Assay [10]

-

Reagent Preparation: Prepare a solution of AChE (from electric eel), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add 45 µL of the AChE enzyme solution to each well. Add 5 µL of various concentrations of the test compound (or buffer for control). Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Prepare a reaction mix containing assay buffer, ATCI, and DTNB. Add 155 µL of this mix to each well to start the reaction.[10]

-

Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value for AChE inhibition.

B. Kinome Profiling

To investigate the possibility of kinase inhibition, the compound should be screened against a broad panel of protein kinases. This is typically done as a fee-for-service by specialized companies.[11][12][13] The service provides data on the percent inhibition of a large number of kinases at one or two fixed concentrations of the compound.

Causality: If the kinome scan reveals potent inhibition of one or more kinases (e.g., >90% inhibition at 1 µM), these become high-priority candidates for follow-up validation. This provides a direct path to understanding the compound's effect on cellular signaling.[13]

Unbiased Target Identification: Affinity-Based Pull-Down

If the hypothesis-driven screens are negative or if a broader search is desired, an unbiased approach is necessary. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful method to identify direct binding partners of a small molecule.[14][15]

Caption: Workflow for affinity-based protein target identification.

Experimental Protocol: Affinity Pull-Down Workflow [14]

-

Probe Synthesis: Synthesize a derivative of this compound that includes a linker and a biotin tag. It is critical that the tag is placed at a position that does not interfere with the compound's biological activity.

-

Cell Lysis: Lyse cultured cells (e.g., A549) under non-denaturing conditions to create a whole-cell protein extract.

-

Incubation: Incubate the cell lysate with the biotinylated compound. As a negative control, incubate another aliquot of lysate with free biotin and another with an excess of the untagged parent compound to competitively block specific binding.

-

Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated compound and any proteins bound to it.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality: Proteins that are identified in the tagged-compound sample but are absent or significantly reduced in the control samples are considered high-confidence binding partners.

Phase II: Target Validation and Pathway Analysis

Once putative targets are identified, they must be validated, and their role in the compound's mechanism must be confirmed.

Validating the Binding Interaction: Competitive Binding Assay

For targets that are receptors or enzymes with known radioligands, a competitive binding assay can confirm the interaction and quantify the compound's binding affinity (Kᵢ).[16][17]

Experimental Protocol: Radioligand Competitive Binding Assay [16]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target protein.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (typically at or below its Kₔ) and a range of concentrations of the test compound.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.[16][18]

-

Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Assay Data

| Target | Radioligand | Kᵢ of Test Compound (nM) |

| Kinase X | [³H]-Staurosporine | 150 |

| Receptor Y | [¹²⁵I]-Ligand Z | > 10,000 |

Causality: A low Kᵢ value indicates high binding affinity and validates the protein as a direct target of the compound.

Mapping the Downstream Effects: Western Blotting

If the validated target is part of a known signaling pathway (e.g., a kinase), Western blotting can be used to investigate the compound's effect on downstream events, such as protein phosphorylation.[19]

Experimental Protocol: Western Blot for Pathway Analysis [19][20]

-

Cell Treatment and Lysis: Treat cells (e.g., A549) with the test compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for a downstream target (e.g., phospho-ERK) overnight at 4°C.[20] Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The blot can be stripped and reprobed with an antibody for the total protein (e.g., total ERK) to confirm equal loading and to assess the change in phosphorylation specifically.

Caption: Hypothetical signaling pathway inhibited by the compound.

Phase III: Preliminary In Vivo Assessment

If in vitro data is compelling (e.g., potent and selective anti-cancer activity), the next logical step is to evaluate the compound's efficacy in an animal model.

Xenograft Efficacy Study

Human tumor xenograft models in immunocompromised mice are a standard preclinical method for evaluating the anti-tumor activity of a new compound.[21][22]

Experimental Protocol: Xenograft Tumor Model [23]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into groups (e.g., vehicle control, test compound at two different doses). Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., daily for 21 days).

-

Monitoring: Measure tumor volume with calipers and monitor animal body weight twice weekly to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot to confirm target inhibition in vivo).

Causality: A statistically significant reduction in tumor growth in the treated groups compared to the vehicle control group would provide strong evidence of in vivo efficacy and validate the overall mechanism of action.

Conclusion

This guide presents a rigorous, multi-faceted strategy for the de novo elucidation of the mechanism of action for this compound. By systematically progressing from broad cellular screening to specific target identification, validation, pathway analysis, and in vivo testing, researchers can build a comprehensive and well-supported understanding of this novel compound's biological function. Each experimental step is designed to be self-validating and to provide clear, actionable data that informs the subsequent stages of investigation. This framework not only provides a direct path to discovery for the subject compound but also serves as a template for MoA studies of other novel chemical entities.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. [Link]

-

Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Kinome Profiling Service. MtoZ Biolabs. [Link]

-

Metabolism of fluorine-containing drugs. ResearchGate. [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. [Link]

-

Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

-

Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2009). ACS Chemical Biology. [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2016). PubMed Central. [Link]

-

Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

-

Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]

-

Effective Treatment of Human Breast Carcinoma Xenografts with Single-Dose 211At-Labeled Anti-HER2 Single-Domain Antibody Fragment. (2023). Journal of Nuclear Medicine. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). PubMed Central. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

-

Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

-

Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. PubMed. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). PubMed. [Link]

-

Xenograft Tumor Assay Protocol. UCLA. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 12. pharmaron.com [pharmaron.com]

- 13. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to postulate its pharmacological profile. By dissecting the individual contributions of the carbamate, trifluoroethyl, and pyridinyl moieties, we hypothesize potential mechanisms of action and therapeutic targets. This guide serves as a foundational resource for researchers, offering a proposed research program to systematically investigate the biological effects of this and similar compounds.

Introduction: Deconstructing a Novel Chemical Entity

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The compound this compound represents an intriguing scaffold, combining three key functional groups known to impart significant biological activity. While no specific biological data for this exact molecule has been reported in the public domain, an analysis of its constituent parts allows for the formulation of compelling hypotheses regarding its potential as a bioactive agent.

This guide will explore the known pharmacological roles of:

-

The Carbamate Group: A versatile functional group found in numerous approved drugs, often acting as a stable and effective pharmacophore.[1]

-

The 2,2,2-Trifluoroethyl Moiety: A common substituent in medicinal chemistry utilized to enhance metabolic stability, lipophilicity, and binding affinity.

-

The Pyridin-4-yl Group: A privileged heterocyclic scaffold present in a wide array of therapeutic agents with diverse biological targets.

By understanding the established roles of these components, we can construct a logical framework for predicting the biological activities of this compound and design a robust experimental plan for its evaluation.

Postulated Biological Activities and Mechanisms of Action

Based on the structural components of this compound, two primary areas of biological activity are hypothesized: cholinesterase inhibition and anticancer activity .

Cholinesterase Inhibition: A Carbamate-Driven Hypothesis

Carbamate derivatives are well-established inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease and myasthenia gravis.

The proposed mechanism of action for this compound as a cholinesterase inhibitor involves the carbamylation of the serine residue in the active site of the enzyme. This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine. The pyridinyl moiety may contribute to the binding affinity and selectivity for the target enzyme. Several pyridine derivatives with a carbamic function have been synthesized and shown to be potent cholinesterase inhibitors.[3]

Anticancer Potential: A Pyridine-Centric Postulation

The pyridine ring is a common feature in a multitude of anticancer agents.[4] Pyridine-containing compounds have been shown to exert their cytotoxic effects through various mechanisms, including DNA binding and intercalation, and inhibition of key enzymes involved in cancer cell proliferation. Some p-pyridinyl oxime carbamates have been investigated for their ability to bind and photocleave DNA, suggesting a potential mechanism for anticancer activity.[5]

The trifluoroethyl group can further enhance the anticancer potential by improving the compound's metabolic stability and ability to penetrate cell membranes. The carbamate linker can also play a role in the molecule's interaction with its biological target. The anticancer activity of certain newly synthesized pyridine derivatives has been reported, with some compounds showing high selectivity for leukemia cell lines.[4]

Proposed Research Program: A Roadmap for Biological Evaluation

To investigate the hypothesized biological activities of this compound, a systematic and multi-tiered research program is proposed.

In Vitro Evaluation

The initial phase of the investigation will focus on in vitro assays to determine the compound's primary biological effects and to establish a preliminary structure-activity relationship.

A colorimetric assay based on the Ellman method will be employed to determine the inhibitory activity of the compound against both AChE and BChE.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution.

-

AChE (from electric eel) or BChE (from equine serum) enzyme solution.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the enzyme solution to each well and incubate for a specified time.

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The anticancer potential of the compound will be assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

-

In Vivo Evaluation

Promising results from the in vitro assays will warrant further investigation in animal models to assess the compound's efficacy and safety profile in a living organism.

The in vivo effect on cholinesterase activity can be evaluated in a rodent model.

Experimental Protocol: In Vivo Cholinesterase Activity Measurement

-

Animal Dosing:

-

Administer the test compound to a group of mice or rats at different doses via an appropriate route (e.g., oral or intraperitoneal).

-

Include a control group receiving the vehicle.

-

-

Sample Collection:

-

At various time points after administration, collect blood and brain tissue samples.

-

-

Enzyme Activity Assay:

-

Prepare tissue homogenates and plasma samples.

-

Measure the AChE and BChE activity in the samples using the Ellman method as described for the in vitro assay.

-

-

Data Analysis:

-

Compare the enzyme activities in the treated groups to the control group to determine the extent and duration of in vivo cholinesterase inhibition.

-

The anticancer efficacy of the compound can be evaluated in a xenograft mouse model.

Experimental Protocol: Xenograft Tumor Model

-

Tumor Implantation:

-

Implant human cancer cells (the same cell lines used in the in vitro screening) subcutaneously into immunocompromised mice.

-

-

Treatment:

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound and a vehicle control to the respective groups according to a predetermined dosing schedule.

-

-

Efficacy Assessment:

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

Record the body weight of the mice as an indicator of general toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.

-

Data Presentation and Visualization

Tabular Summary of Hypothesized Activities

| Structural Moiety | Known Biological Activities | Postulated Role in this compound |

| Carbamate | Cholinesterase inhibition, prodrug linker, peptide bond isostere[1] | Primary pharmacophore for cholinesterase inhibition. |

| 2,2,2-Trifluoroethyl | Enhanced metabolic stability, increased lipophilicity, improved binding affinity | Modulation of pharmacokinetic properties and target engagement. |

| Pyridin-4-yl | Anticancer, antimicrobial, antiviral, anti-inflammatory, CNS activity | Target recognition, binding affinity, and potential for anticancer activity. |

Visualizing Potential Mechanisms and Workflows

Caption: Proposed mechanism of cholinesterase inhibition.

Caption: Proposed workflow for biological evaluation.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, a thorough analysis of its structural components provides a strong rationale for investigating its potential as a cholinesterase inhibitor and an anticancer agent. The proposed research program offers a comprehensive and systematic approach to elucidating the pharmacological profile of this novel compound. The insights gained from such studies will not only define the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of pyridinyl carbamates in drug discovery. Future work should focus on the synthesis of a library of analogues to explore the impact of substitutions on the pyridine ring and variations of the fluoroalkyl group to optimize potency, selectivity, and pharmacokinetic properties.

References

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate: A Strategic Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of privileged chemical scaffolds in a single molecule presents a compelling starting point for novel drug discovery. 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate is a novel chemical entity that strategically combines three key moieties: a pyridine ring, a carbamate linker, and a trifluoroethyl group. While direct biological data for this specific compound is not yet publicly available, an analysis of its constituent parts suggests a high probability of interaction with several therapeutically relevant target classes. This guide provides a comprehensive framework for researchers to systematically investigate and validate the potential therapeutic targets of this promising molecule. We will delve into the rationale behind hypothesized targets, present detailed experimental workflows for their validation, and offer insights into the mechanistic studies that will be crucial for its development as a potential therapeutic agent.

Introduction: A Molecule of Designed Potential

The structure of this compound is a deliberate amalgamation of functionalities with known bioactivity. The carbamate group is a well-established pharmacophore present in numerous approved drugs, often acting as a covalent modifier of enzymes or as a stable peptide bond surrogate.[1][2] The pyridine ring is a common feature in medicinal chemistry, contributing to target binding and favorable pharmacokinetic properties. The terminal 2,2,2-trifluoroethyl group is frequently incorporated to enhance metabolic stability and modulate lipophilicity and binding affinity.[3]

This strategic design suggests that this compound is not a random molecule but one with a high likelihood of exhibiting specific biological activity. This guide will, therefore, serve as a roadmap for elucidating this activity and identifying its molecular targets.

Hypothesized Therapeutic Targets: An Evidence-Based Approach

Based on the extensive literature on carbamate and pyridine derivatives, we can postulate several high-probability target classes for this compound.

Cholinesterases (AChE and BChE)

Rationale: The carbamate moiety is a classic inhibitor of serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] Carbamates act by carbamylating a serine residue in the active site of these enzymes, leading to their temporary inactivation.[5] Numerous pyridine-based carbamates have been specifically designed and synthesized as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, where they aim to restore acetylcholine levels in the brain.[6][7] The inhibition of both AChE and BChE is considered a valuable therapeutic strategy.[6] Given this strong precedent, the cholinesterases represent a primary and highly plausible target class.

Therapeutic Area: Neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease dementia).[8]

Caption: Proposed mechanism of cholinesterase inhibition.

Sterol 14α-demethylase (CYP51)

Rationale: Pyridine-based scaffolds have been successfully employed in the development of agents targeting microbial enzymes. Specifically, certain pyridine derivatives have shown potent activity against Sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi and mycobacteria.[9] Inhibition of CYP51 disrupts the integrity of the microbial cell membrane, leading to cell death. The nitrogen atom in the pyridine ring can coordinate with the heme iron in the active site of CYP enzymes, a common mechanism for CYP inhibitors.

Therapeutic Area: Infectious diseases (e.g., fungal or mycobacterial infections).[9]

Nuclear Hormone Receptors

Rationale: The pyridine nucleus is a versatile scaffold that has been incorporated into modulators of nuclear hormone receptors. For instance, certain pyridine and pyrimidine derivatives have been patented for their ability to modulate the androgen receptor (AR), with potential applications in treating hyperproliferative disorders like prostate cancer.[10] The overall shape and electronic properties of this compound could allow it to fit into the ligand-binding pocket of such receptors and act as either an agonist or an antagonist.

Therapeutic Area: Oncology (e.g., prostate cancer), endocrinology.

DNA Intercalation and Photocleavage

Rationale: Studies have revealed that some p-pyridinyl oxime carbamates can act as "synthetic nucleases".[11][12] These molecules can bind to DNA and, upon photoactivation (e.g., with UV light), generate radicals that lead to single- and double-strand breaks in the DNA backbone.[11] This mechanism is independent of oxygen and pH. While our molecule is not an oxime carbamate, the presence of the pyridinyl and carbamate groups suggests that its potential to interact with DNA and exhibit photo-induced activity is worth investigating.

Therapeutic Area: Oncology (as a potential photodynamic therapy agent), biotechnology (as a research tool).

Experimental Workflows for Target Identification and Validation

A hierarchical approach, starting with broad screening and progressing to specific mechanistic studies, is recommended.

Workflow for Initial Target Screening

This initial phase aims to quickly identify which of the hypothesized target classes the compound interacts with.

Caption: High-level workflow for primary target screening.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE or BChE by detecting the product of the enzymatic reaction, thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare stock solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in deionized water.

-

Prepare a stock solution of DTNB in the phosphate buffer.

-

Prepare a stock solution of the test compound (this compound) in DMSO. Serially dilute to obtain a range of concentrations.

-

Prepare enzyme solutions (human recombinant AChE or BChE) in phosphate buffer containing 0.1% BSA.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer

-

20 µL of DTNB solution

-

10 µL of the test compound dilution (or DMSO for control)

-

-

Mix and pre-incubate at 37°C for 10 minutes.

-

Add 10 µL of the enzyme solution to each well.

-

Initiate the reaction by adding 20 µL of the substrate (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Data Presentation:

| Compound Concentration (µM) | % Inhibition of AChE | % Inhibition of BChE |

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| IC₅₀ (µM) |

Protocol: Cell-Based Target Validation (e.g., Neuronal Cell Line)

Principle: To confirm that the compound can engage its target in a cellular context and exert a biological effect. If cholinesterase inhibition is confirmed, a cell-based assay can measure the downstream effect of increased acetylcholine.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cytotoxicity Assessment (e.g., MTT Assay):

-

Add MTT reagent to each well and incubate.

-

Add solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure absorbance at ~570 nm. This is crucial to ensure that the observed effects are not due to cell death.

-

-

Target-Specific Readout:

-

If the target is a cholinesterase, one could measure a downstream signaling event, such as calcium influx upon stimulation with a muscarinic agonist, as the increased synaptic acetylcholine would modulate receptor sensitivity.

-

-

Data Analysis:

-

Calculate cell viability relative to the vehicle control.

-

Quantify the target-specific readout and determine an EC₅₀ value.

-

In Silico Modeling: Molecular Docking

Principle: To predict the binding mode of the compound within the active site of its putative target and to rationalize the observed activity.

Workflow:

-

Preparation of the Ligand:

-

Generate the 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Preparation of the Receptor:

-

Obtain the crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7) from the Protein Data Bank.

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states.

-

-

Docking Simulation:

-

Define the binding site based on the location of the co-crystallized ligand or known active site residues.

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the receptor.

-

Generate multiple binding poses.

-

-

Analysis:

-

Analyze the predicted binding poses and docking scores.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues. This can provide a structural basis for the compound's activity.

-

Synthesis and Physicochemical Characterization

While the primary focus of this guide is on target identification, the synthesis and characterization of the compound are foundational. A plausible synthetic route involves the reaction of 4-pyridinol with 2,2,2-trifluoroethyl isocyanate or a related chloroformate.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for characterizing the solubility and stability of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical evaluation of novel chemical entities.

Introduction

This compound is a molecule of interest due to its unique structural features: a carbamate linkage, a pyridine ring, and a trifluoroethyl group. The carbamate group is a common motif in medicinal chemistry, often influencing a compound's biological activity and pharmacokinetic properties.[1][2] The pyridine moiety, a basic heterocycle, can significantly impact solubility and formulation development due to its potential for protonation at physiological pH. The trifluoroethyl group can modulate lipophilicity, metabolic stability, and binding interactions. A thorough understanding of the solubility and stability of this compound is critical for its advancement in any research or development pipeline.

This guide will detail the scientific rationale and experimental protocols for a comprehensive assessment of these key physicochemical properties. We will explore the theoretical underpinnings of the compound's likely behavior and provide practical, step-by-step methodologies for its empirical determination.

Physicochemical Properties: A Theoretical Assessment

A preliminary in-silico and theoretical assessment of this compound can provide valuable insights into its expected physicochemical properties and guide experimental design.

-

Structure and Functional Groups: The molecule consists of a pyridine ring linked via a carbamate to a 2,2,2-trifluoroethyl group. The pyridine nitrogen is basic, while the carbamate linkage presents a potential site for hydrolysis. The trifluoroethyl group is electron-withdrawing and increases lipophilicity.

-

pKa Prediction: The pyridine nitrogen is expected to have a pKa in the range of 4-5, making the compound's solubility highly pH-dependent. Below this pKa, the pyridine ring will be protonated, leading to a significant increase in aqueous solubility.

-

Lipophilicity (logP): The presence of the trifluoroethyl and phenyl groups suggests a moderate to high lipophilicity. This will influence its solubility in organic solvents and its potential for membrane permeability.

-

Hydrogen Bonding: The carbamate nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.[1] This influences its solid-state properties and interactions with solvents.

Solubility Profiling

A comprehensive solubility profile is essential for developing appropriate formulations and for designing in-vitro and in-vivo experiments.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for equilibrium solubility determination.

Protocol for Equilibrium Solubility Assessment

-

Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into individual glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial. A range of solvents should be tested to cover a spectrum of polarities and pH values.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet any undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

Hypothetical Solubility Data

The following table presents a plausible solubility profile for this compound based on its structural features.

| Solvent System | Predicted Solubility Category | Expected Concentration Range (µg/mL) | Rationale |

| 0.1 M HCl (pH 1.2) | Freely Soluble | > 100,000 | Protonation of the pyridine ring leads to the formation of a highly soluble salt. |

| Phosphate Buffer (pH 7.4) | Sparingly Soluble | 10 - 100 | The compound is predominantly in its neutral form, with solubility dictated by its lipophilicity. |

| Water | Slightly Soluble | 1 - 10 | Limited aqueous solubility due to the hydrophobic trifluoroethyl and aromatic moieties. |

| Methanol | Soluble | > 30,000 | Good solubility in polar protic organic solvents. |

| Acetonitrile | Soluble | > 30,000 | Good solubility in polar aprotic organic solvents. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100,000 | High solubility in a strong polar aprotic solvent, suitable for stock solution preparation. |

Stability Profiling: Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a molecule.[3][4][5] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.[6][7] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4]

Forced Degradation Workflow

Caption: Workflow for a comprehensive forced degradation study.

Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[6]

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).

-

Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Expose both the solid compound and a solution to high temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light as specified in ICH guideline Q1B.[6]

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products. High-performance liquid chromatography is often the preferred method for analyzing thermally labile compounds like carbamates.[8]

Potential Degradation Pathways

The carbamate linkage is the most probable site of degradation. The following diagram illustrates the likely hydrolytic degradation pathways under acidic and basic conditions.

Caption: Predicted hydrolytic degradation pathways.

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of this compound and its potential degradants. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of carbamates.[8][9]

HPLC Method Parameters

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring should be employed. For identification of degradants, mass spectrometric detection (LC-MS) is indispensable.

-

Post-Column Derivatization: For enhanced sensitivity and selectivity, especially at low concentrations, post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection can be considered, a technique commonly used for N-methylcarbamates.[9][10]

Conclusion

The systematic evaluation of the solubility and stability of this compound is a critical step in its development as a potential lead compound. The methodologies outlined in this guide, from solubility profiling across a range of physiologically relevant media to comprehensive forced degradation studies, provide a robust framework for generating the necessary data to inform formulation development, predict in-vivo behavior, and ensure the quality and safety of this novel chemical entity. The inherent properties of the carbamate, pyridine, and trifluoroethyl moieties necessitate a thorough investigation to mitigate risks and unlock the full potential of this molecule.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Forced Degradation Studies. Creative Biolabs. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

-

Chromatographic Analysis of Insecticidal Carbamates. IntechOpen. [Link]

-

Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]

-

Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health. [Link]

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Institutes of Health. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. onyxipca.com [onyxipca.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. agilent.com [agilent.com]

- 10. pickeringlabs.com [pickeringlabs.com]

Navigating the Synthesis and Safety of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate: A Technical Guide for Researchers

This guide provides an in-depth technical overview of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate, a compound of interest for researchers and professionals in drug development. In the absence of a comprehensive, formally issued Material Safety Data Sheet (MSDS), this document synthesizes available data from structurally related compounds to offer a robust framework for safe handling, storage, and emergency preparedness. The insights provided are grounded in the established principles of medicinal chemistry and toxicology, particularly concerning carbamate and trifluoroethyl moieties.

Section 1: Chemical Identity and Molecular Architecture

This compound belongs to the carbamate class of organic compounds, characterized by the -NHC(=O)O- functional group. The molecule's architecture is notable for three key components: a pyridine ring, a carbamate linker, and a 2,2,2-trifluoroethyl group. Each of these imparts specific physicochemical properties that are highly relevant in the context of drug design. The trifluoromethyl group, for instance, is a bioisostere for chlorine and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The pyridine moiety, a common scaffold in medicinal chemistry, offers a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets.[3][4]

| Identifier | Data | Source |

| Chemical Name | This compound | - |

| Synonyms | Pyridin-4-ylcarbamic acid, 2,2,2-trifluoroethyl ester | - |

| CAS Number | 2174007-72-6 (for hydrochloride salt) | [5] |

| Molecular Formula | C8H7F3N2O2 | - |

| Molecular Weight | 220.15 g/mol | - |

| Predicted Boiling Point | 317.6±42.0 °C (for a related isomer) | [6] |

| Predicted Density | 1.321±0.06 g/cm3 (for a related isomer) | [6] |

Section 2: Hazard Identification and Risk Mitigation

A definitive toxicological profile for this compound has not been established. However, based on the known hazards of the carbamate class of compounds and data from analogous structures, a cautious approach is warranted. Carbamates are known to be inhibitors of acetylcholinesterase, an enzyme critical for nerve function.[7][8] This mechanism of toxicity is similar to that of organophosphates, although the inhibition by carbamates is typically reversible.[7]

Anticipated GHS Hazard Classifications (Based on Related Compounds):

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[9]

-

Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.

-

Serious Eye Damage/Irritation (Category 1 or 2) : May cause serious eye irritation or damage.[10]

-